Dexpanthenol

Descripción general

Descripción

Pantenol, también conocido como pantotenol, es el análogo alcohólico del ácido pantoténico (vitamina B5). Es una provitamina de B5 y se oxida rápidamente a ácido pantoténico en los organismos. El pantenol es un líquido viscoso y transparente a temperatura ambiente y se utiliza ampliamente en productos farmacéuticos, cosméticos y de cuidado personal debido a sus propiedades hidratantes y curativas .

Aplicaciones Científicas De Investigación

El pantenol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de la coenzima A, que es esencial para diversas reacciones bioquímicas.

Mecanismo De Acción

El pantenol se absorbe bien en la piel y se convierte rápidamente en ácido pantoténico por oxidación. El ácido pantoténico luego se convierte en acetil coenzima A (acetil CoA) en las células de la epidermis. La acetil CoA es un cofactor en muchas reacciones enzimáticas que son importantes para el metabolismo de proteínas en el epitelio. El pantenol también aumenta la proliferación de fibroblastos y acelera la reepitelización en la cicatrización de heridas .

Compuestos similares:

Ácido pantoténico: El análogo directo del pantenol, que también es un precursor de la coenzima A.

Arginina: Un aminoácido con propiedades hidratantes similares.

Teanina: Un aminoácido con efectos calmantes en la piel.

Singularidad: El pantenol es único debido a su doble función como hidratante y precursor de una vitamina esencial. Su capacidad para convertirse rápidamente en ácido pantoténico lo hace muy eficaz para promover la salud y la curación de la piel .

Análisis Bioquímico

Biochemical Properties

Dexpanthenol is enzymatically cleaved to form pantothenic acid, which is an essential component of Coenzyme A . Coenzyme A acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium .

Cellular Effects

This compound has demonstrated various cellular effects. It enhances cell viability, increasing the cellular proliferation marker Ki67 in cultured human dermal papilla cells . The markers for apoptosis (Caspase3/9) and cell senescence (p21/p16), reported to be expressed in aged or resting phase follicles, were significantly reduced by this compound .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to pantothenic acid, an essential component of Coenzyme A . Coenzyme A acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium .

Temporal Effects in Laboratory Settings

This compound has been shown to have beneficial effects over time in laboratory settings. It promotes increased fibroblast proliferation and accelerated re-epithelialization in wound healing . Furthermore, it acts as a topical protectant, moisturizer, and has demonstrated anti-inflammatory properties .

Dosage Effects in Animal Models

Like any substance, this compound can have adverse effects for some individuals, although they are generally rare and mild .

Metabolic Pathways

This compound is a precursor in the biosynthesis of coenzyme A , an essential coenzyme in a variety of biochemical reactions that sustain life . This compound is enzymatically cleaved to form pantothenic acid, which is an essential component of Coenzyme A .

Transport and Distribution

Following oral and dermal absorption, this compound is likely to systemically distribute through extracellular compartments . It is readily converted to pantothenic acid which is widely distributed into body tissues, mainly as coenzyme A .

Subcellular Localization

Given that it is enzymatically cleaved to form pantothenic acid, which is an essential component of Coenzyme A , it can be inferred that this compound would be localized wherever Coenzyme A is found within the cell.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El pantenol se puede sintetizar mediante la condensación química de la lactona del ácido pantoténico y el 3-aminopropanol. La reacción normalmente implica calentar la D-(-)-pantolactona con 3-amino-1-propanol en ausencia de un solvente para obtener D-pantenol de alta pureza . Otro método implica el uso de diclorometano como solvente, seguido de cristalización y secado al vacío para lograr el producto deseado .

Métodos de producción industrial: La producción industrial de D-pantenol a menudo implica la reacción de acilación de la lactona del ácido D-pantoténico y el 3-aminopropanol. Este método es preferido debido a su simplicidad, respeto al medio ambiente y su idoneidad para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: El pantenol experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes:

Oxidación: El pantenol se puede oxidar a ácido pantoténico utilizando agentes oxidantes suaves.

Reducción: Puede reducirse a su forma alcohólica correspondiente utilizando agentes reductores.

Sustitución: El pantenol puede experimentar reacciones de sustitución con varios reactivos para formar derivados.

Productos principales: El producto principal formado a partir de la oxidación del pantenol es el ácido pantoténico, que desempeña un papel crucial en el metabolismo celular .

Comparación Con Compuestos Similares

Pantothenic Acid: The direct analog of panthenol, which is also a precursor to coenzyme A.

Arginine: An amino acid with similar moisturizing properties.

Theanine: An amino acid with calming effects on the skin.

Uniqueness: Panthenol is unique due to its dual role as a moisturizer and a precursor to an essential vitamin. Its ability to be quickly converted to pantothenic acid makes it highly effective in promoting skin health and healing .

Propiedades

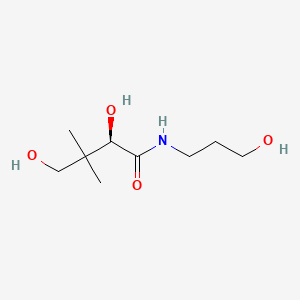

IUPAC Name |

2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPLKNRPJHDVJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044598 | |

| Record name | Panthenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56323427 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Mechanism of Action |

Panthenol is an alcohol derivative of pantothenic acid, a component of the B complex vitamins and an essential component of a normally functioning epithelium. Dexpanthenol, the active form of panthenol, is enzymatically cleaved to form pantothenic acid (Vitamin B5), which is an essential component of Coenzyme A that acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium. Dermatological effects of the topical use of dexpanthenol include increased fibroblast proliferation and accelerated re-epithelialization in wound healing. Furthermore, it acts as a topical protectant, moisturizer, and has demonstrated anti-inflammatory properties. | |

| Record name | Panthenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

16485-10-2, 81-13-0 | |

| Record name | DL-Panthenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16485-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Panthenol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016485102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Panthenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | panthenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dexpanthenol [USAN) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | panthenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Panthenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PANTHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV9CM0O67Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

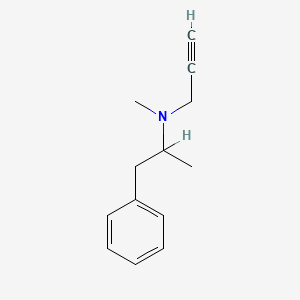

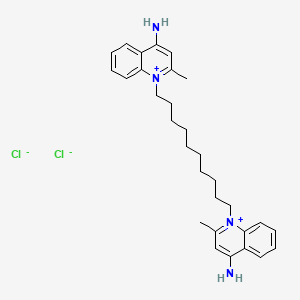

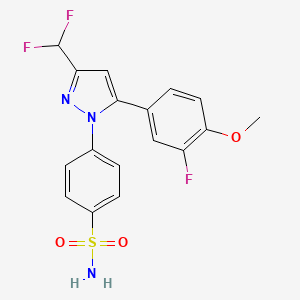

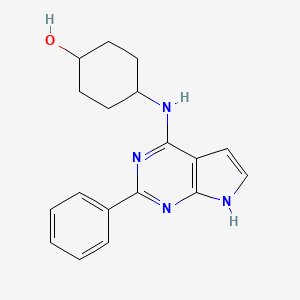

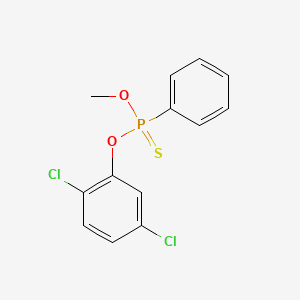

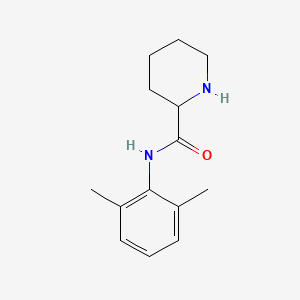

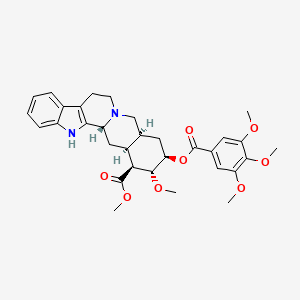

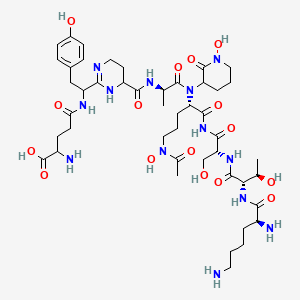

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.